molecular formula C11H18N2O2 B13254786 4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one

4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B13254786
M. Wt: 210.27 g/mol
InChI Key: HASMNHZOHHHJRF-UHFFFAOYSA-N
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Description

4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes an aminobutoxy group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves a multi-step process. One common method starts with the preparation of the dihydropyridinone core, followed by the introduction of the aminobutoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of different functional groups.

    Substitution: The aminobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one: shares similarities with other dihydropyridinone derivatives, such as:

Uniqueness

What sets this compound apart is its specific aminobutoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

4-(4-aminobutoxy)-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C11H18N2O2/c1-9-7-10(8-11(14)13(9)2)15-6-4-3-5-12/h7-8H,3-6,12H2,1-2H3

InChI Key

HASMNHZOHHHJRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCCCCN

Origin of Product

United States

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